molecular formula C6H5F2N B6250508 2,3-difluoro-4-methylpyridine CAS No. 1227597-92-3

2,3-difluoro-4-methylpyridine

Cat. No.: B6250508
CAS No.: 1227597-92-3
M. Wt: 129.11 g/mol
InChI Key: IWENMMUGBHGGDI-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylpyridine is a fluorinated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-4-methylpyridine typically involves the selective fluorination of 4-methylpyridine. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution of hydrogen atoms with fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Difluoro-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-difluoro-4-methylpyridine depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The electron-withdrawing nature of fluorine can also affect the compound’s reactivity and stability .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 3-Fluoro-4-methylpyridine
  • 2,4-Difluoropyridine

Comparison: 2,3-Difluoro-4-methylpyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and physical properties compared to other fluorinated pyridines. The presence of two fluorine atoms in the 2 and 3 positions can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Properties

CAS No.

1227597-92-3

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

IUPAC Name

2,3-difluoro-4-methylpyridine

InChI

InChI=1S/C6H5F2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3

InChI Key

IWENMMUGBHGGDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)F)F

Purity

95

Origin of Product

United States

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